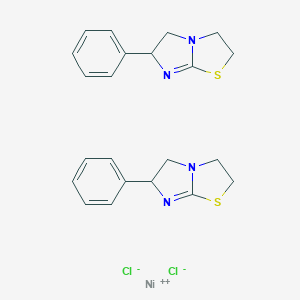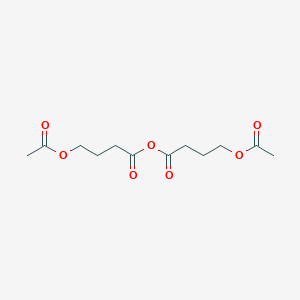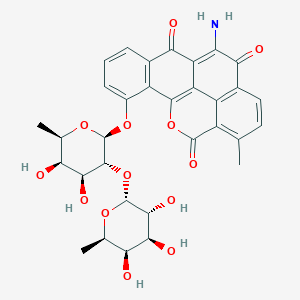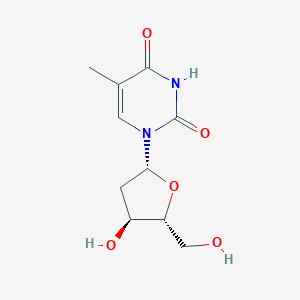
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is not fully understood. However, it is believed that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial and antifungal activities.
Efectos Bioquímicos Y Fisiológicos
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has been shown to have various biochemical and physiological effects. It exhibits cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It also exhibits antibacterial and antifungal activities against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) in lab experiments include its high efficiency, low cost, and eco-friendliness. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)). Some of these directions include exploring its potential applications in the field of nanotechnology, studying its interaction with biomolecules, and developing new synthetic methods for its preparation. Additionally, further studies are needed to understand its mechanism of action and to evaluate its potential toxicity in vivo.
Conclusion:
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to evaluate its safety in vivo.
Métodos De Síntesis
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) can be synthesized using various methods such as microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis. Among these methods, the microwave-assisted synthesis method is considered to be the most efficient and eco-friendly method for the synthesis of Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)).
Aplicaciones Científicas De Investigación
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it can be used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it can be used as a precursor for the synthesis of various materials such as metal nanoparticles. In catalysis, it can be used as a catalyst for various organic transformations.
Propiedades
Número CAS |
155737-57-8 |
|---|---|
Nombre del producto |
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))- |
Fórmula molecular |
C22H24Cl2N4NiS2 |
Peso molecular |
538.2 g/mol |
Nombre IUPAC |
nickel(2+);6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;dichloride |
InChI |
InChI=1S/2C11H12N2S.2ClH.Ni/c2*1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;;;/h2*1-5,10H,6-8H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
HNAUJIFXBZQWPZ-UHFFFAOYSA-L |
SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] |
SMILES canónico |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] |
Sinónimos |
Nickel, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole- N(sup 7)-, (T-4-(S),(S))- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)








